molecular formula C10H8ClN3 B1369662 5-(4-Chlorophenyl)pyrazin-2-amine CAS No. 59489-72-4

5-(4-Chlorophenyl)pyrazin-2-amine

Cat. No.: B1369662
CAS No.: 59489-72-4
M. Wt: 205.64 g/mol
InChI Key: LGVCMQGHHBAYBA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrazin-2-amine (CAS 1224741-03-0) is a chemical compound with the molecular formula C₁₀H₈ClN₃ and a molecular weight of 205.64 . It is supplied for research purposes as part of discovery and development programs. While specific biological data for this compound is not available in the search results, the pyrazin-2-amine scaffold is a significant pharmacophore in medicinal chemistry. Pyrazine derivatives are recognized for their broad spectrum of pharmaceutical activities, including serving as antiviral inhibitors , anticancer agents , and key components in first-line anti-tuberculosis treatments . Furthermore, related chlorophenyl-containing compounds have been investigated for their antiviral activity against viruses such as the tobacco mosaic virus (TMV) . The structural features of this compound suggest its potential utility as a building block in organic synthesis and drug discovery, particularly in the development of novel molecules for evaluating biological activity . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVCMQGHHBAYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608802
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-72-4
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 4 Chlorophenyl Pyrazin 2 Amine and Analogues

Established Synthetic Pathways for Pyrazin-2-amine Core Structures

The pyrazin-2-amine scaffold is a common motif in a wide range of biologically active compounds. Its synthesis can be approached through several well-established methods, including direct amination of pyrazine (B50134) systems, reduction of nitropyrazine precursors, and the use of conventional coupling reactions to build the pyrazine ring.

Amination Approaches of Pyrazine Systems

Direct amination of a pre-formed pyrazine ring is a straightforward approach to introduce the 2-amino functionality. This is often achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrazine ring.

One common method involves the reaction of 2-chloropyrazine or 2-bromopyrazine with anhydrous ammonia at elevated temperatures. This reaction is typically carried out in an inert solvent, such as ethanol, in an autoclave. The use of anhydrous conditions is crucial to prevent side reactions. This process provides a direct route to 2-aminopyrazine (B29847), overcoming some of the limitations of earlier multi-step syntheses that suffered from low yields and impure products guidechem.com.

Another approach to amination involves the Chichibabin reaction, which utilizes potassium amide in liquid ammonia. While effective for some diazines, the application to phenylpyrazine has been shown to involve a complex mechanism with initial nucleophilic addition at multiple positions commonorganicchemistry.com. For simpler pyrazine systems, nucleophilic aromatic substitution (SNAr) of halopyrazines with amines in the presence of a base can be an effective method mdpi.com.

Table 1: Examples of Amination Approaches for Pyrazine Systems

Starting MaterialReagents and ConditionsProductReference
2-ChloropyrazineAnhydrous ammonia, ethanol, 175°C, autoclave2-Aminopyrazine guidechem.com
2-BromopyrazineAnhydrous ammonia, ethanol, ≥100°C2-Aminopyrazine guidechem.com
PhenylpyrazineKNH2, liquid NH3Aminated phenylpyrazine commonorganicchemistry.com

Reduction of Nitropyrazine Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and can be applied to the preparation of pyrazin-2-amines from nitropyrazine precursors. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction. Reagents such as palladium on carbon (Pd/C) with hydrogen gas are highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines commonorganicchemistry.com. For substrates containing functionalities that may be sensitive to hydrogenolysis, such as halogens, other catalysts like Raney nickel can be a suitable alternative commonorganicchemistry.com.

Other common methods for nitro group reduction that are applicable to heteroaromatic systems include the use of metals in acidic media, such as iron in acetic acid or zinc in acidic conditions. These methods are generally mild and tolerate a range of other functional groups commonorganicchemistry.com. For more specific applications, reagents like tin(II) chloride (SnCl₂) provide a mild option for the chemoselective reduction of nitro groups in the presence of other reducible functionalities commonorganicchemistry.com.

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent/CatalystConditionsKey Features
H₂/Pd/CHydrogen gasOften the method of choice; highly efficient.
H₂/Raney NickelHydrogen gasUseful for substrates with halogens to avoid dehalogenation.
FeAcidic conditions (e.g., acetic acid)Mild and tolerates other reducible groups.
ZnAcidic conditions (e.g., acetic acid)Mild and tolerates other reducible groups.
SnCl₂VariousMild and chemoselective.

Conventional Coupling Reactions in Pyrazine Synthesis

Modern cross-coupling reactions have become indispensable tools for the synthesis of complex aromatic and heteroaromatic compounds, including substituted pyrazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile strategies for both the construction of the pyrazine ring and its subsequent functionalization.

Dehydrogenative coupling reactions offer an atom-economical approach to pyrazine synthesis. For instance, the self-coupling of 2-amino alcohols catalyzed by manganese pincer complexes can selectively form functionalized 2,5-substituted pyrazine derivatives chemicalbook.comgoogle.com. Similarly, copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines provides a pathway to various pyrazine derivatives chemicalbook.com.

For the introduction of aryl substituents onto a pre-existing pyrazine core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful. This reaction typically involves the coupling of a halopyrazine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base chemicalbook.com. This methodology has been successfully employed for the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its utility in accessing 5-aryl-pyrazin-2-amine derivatives chemicalbook.com.

Targeted Synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine: Methodological Considerations

The synthesis of the specific target molecule, this compound, requires a strategy that combines the formation of the pyrazin-2-amine core with the regioselective introduction of the 4-chlorophenyl group at the 5-position.

Precursor Selection and Reaction Conditions for Pyrazine Ring Construction

The construction of the pyrazine ring in 5-substituted 2-aminopyrazines can be achieved through various condensation reactions. A common approach involves the reaction of α-dicarbonyl compounds with α-amino amides. For example, the Reuben G. Jones synthesis of 2-hydroxypyrazines involves the double condensation between a 1,2-dicarbonyl compound and an α-aminoamide in the presence of a base google.com. While this method yields hydroxypyrazines, subsequent chemical modifications would be necessary to arrive at the desired 2-aminopyrazine.

Strategies for Introducing the 4-Chlorophenyl Moiety at the 5-Position

The introduction of the 4-chlorophenyl group at the 5-position of the pyrazin-2-amine core is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly suitable method for this transformation.

This strategy would typically involve a precursor such as 5-bromo- or 5-chloropyrazin-2-amine, which can be coupled with 4-chlorophenylboronic acid. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides provides a relevant example, where a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide intermediate is coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate in a suitable solvent system like 1,4-dioxane and water mdpi.comchemicalbook.com. This approach demonstrates the feasibility of introducing an aryl group, such as 4-chlorophenyl, at the 5-position of a pyrazine ring that already contains an amino or amido functionality at the 2-position.

The synthesis of the necessary 5-halopyrazin-2-amine precursor can be accomplished through the halogenation of 2-aminopyrazine. For instance, 2-amino-5-chloropyrazine can be synthesized by treating 2-aminopyrazine with N-chlorosuccinimide in dichloromethane chemicalbook.com. This halogenated intermediate then serves as the key substrate for the subsequent Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group.

Table 3: Illustrative Suzuki-Miyaura Coupling for 5-Aryl-Pyrazine Synthesis

Pyrazine SubstrateCoupling PartnerCatalyst/Base/SolventProduct TypeReference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Chlorophenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide chemicalbook.com

Regioselective Functionalization at the 2-Amino Position

The 2-amino group of the pyrazine ring is a key site for introducing molecular diversity. Regioselective functionalization at this position allows for the synthesis of a wide array of derivatives with potentially modulated biological activities. The reactivity of the aminopyrazine scaffold can be influenced by the electronic nature of the substituents on the pyrazine ring.

Halogenation of 2-aminopyrazine, for instance, has been studied in detail, providing a route to useful functionalized starting materials for more complex nitrogen heterocycles. thieme.de Researchers have developed methods to achieve mono- or di-halogenation depending on the amount of the halogenating agent used, with acetonitrile being an effective solvent, often assisted by microwave irradiation. thieme.de While this applies to the parent 2-aminopyrazine, the principles of regioselectivity are relevant for substituted analogues like this compound.

Furthermore, multicomponent reactions (MCRs) have been developed for the regioselective synthesis of fused heterocyclic systems starting from 2-aminopyridine (B139424) derivatives, which are structurally related to 2-aminopyrazines. These catalyst-free, often green, approaches can yield complex molecules like imidazo[1,2-a]pyridines in good to excellent yields, showcasing the potential for cascade reactions initiated at the amino group. nih.gov Similarly, iron-catalyzed oxidative amination reactions have been used to achieve the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity, demonstrating another advanced method for functionalization. acs.org

Catalytic hydroamination of alkenes with 2-aminopyridine has also been reported as a method that can suppress isomerization and lead to direct, regioselective N-H addition, offering a pathway to N-alkylated derivatives. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions on Amino-Heterocycles

Starting MaterialReagent(s)Product TypeKey Features
2-AminopyridineNitroalkene, Fe(NO₃)₃·9H₂O2-Nitro-3-arylimidazo[1,2-a]pyridineComplete regioselectivity, mild aerobic conditions acs.org
2-AminopyridineArylglyoxal, 4-hydroxypyranImidazo[1,2-a]pyridine derivativeCatalyst-free, green solvent, good to excellent yields nih.gov
2-AminopyrazineN-Bromosuccinimide (NBS)2-Amino-5-bromopyrazineSelective monobromination thieme.de
2-AminopyrazineN-Bromosuccinimide (NBS) (excess)2-Amino-3,5-dibromopyrazineSelective dibromination thieme.de

Advanced and Sustainable Synthetic Approaches for Pyrazine Amine Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for synthesizing pyrazine derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve scalability.

Continuous-Flow Systems for Pyrazinamide Derivative Synthesis

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation. This technology is particularly beneficial for handling hazardous intermediates and operating at elevated temperatures and pressures safely.

A continuous-flow system has been successfully developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.orgresearchgate.net This method can be conducted at elevated temperatures for short reaction times, leading to high yields. For example, a biocatalytic continuous-flow process using an immobilized lipase, Lipozyme® TL IM, achieved a maximum yield of 91.6% at 45°C in just 20 minutes using a green solvent. rsc.org This approach provides a more efficient and greener alternative to traditional batch methods, which often use toxic solvents and activating agents. researchgate.net The scalability of continuous-flow systems makes them suitable for the large-scale production of pyrazine-derived drugs. rsc.orgresearchgate.net The technology also allows for the safe handling of reactive intermediates, such as diazoalkanes, at high temperatures, which would be dangerous in conventional batch reactors.

Biocatalytic Methods in Pyrazine Amine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net Amine transaminases (ATAs) have proven to be valuable biocatalysts for converting ketones into primary amines and can be employed for the synthesis of N-heteroaromatic compounds like pyrazines. nih.gov

One chemo-enzymatic approach involves the treatment of α-diketones with a transaminase in the presence of an amine donor. This yields an α-amino ketone intermediate which then undergoes oxidative dimerization to form the substituted pyrazine. nih.gov This method benefits from the high regioselectivity of the enzymatic amination step. The use of enzymes can circumvent the need for harsh reagents and protecting groups often required in traditional chemical syntheses. Another biocatalytic method for producing pyrazinamide derivatives involves using enzymes like Lipozyme® TL IM to catalyze the reaction between pyrazine esters and amines, which can be integrated into continuous-flow systems for enhanced efficiency. rsc.org

Table 2: Comparison of Advanced Synthetic Approaches for Pyrazine Derivatives

MethodKey FeaturesAdvantagesExample Application
Continuous-Flow Synthesis Uses microreactors or packed-bed reactors; precise control over reaction parameters; enhanced safety. High scalability, improved yields, reduced reaction times, safer handling of hazardous materials. rsc.orgresearchgate.netSynthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.orgresearchgate.net
Biocatalysis Employs enzymes (e.g., transaminases, lipases) as catalysts; mild reaction conditions (pH, temp). nih.govHigh chemo-, regio-, and enantioselectivity; environmentally friendly; reduced by-products. nih.govSynthesis of substituted pyrazines via oxidative dimerization of enzyme-generated α-amino ketones. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new chemical entities. The primary amino group is a prime target for derivatization, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships.

Nucleophilic Substitution Reactions at the Amine Functionality

The amino group of this compound can act as a nucleophile, reacting with various electrophiles. While direct N-alkylation of aminopyrazines with alkyl halides can be difficult to control and may lead to a mixture of primary, secondary, tertiary, and quaternary ammonium salts, alternative methods provide more controlled outcomes. youtube.com

Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrazines are a common strategy. rsc.org For derivatization at the amino group, one can employ reactions with electrophiles such as alkyl or aryl halides. The reactivity in these substitutions can be complex, and reaction conditions must be carefully optimized. nih.gov The Gabriel synthesis, which uses a phthalimide anion as an ammonia surrogate, offers a classic and controlled method for preparing primary amines via nucleophilic substitution, avoiding over-alkylation. libretexts.org This principle can be adapted for the N-functionalization of heterocyclic amines.

Solid-phase synthesis methodologies have also been developed for creating libraries of N-substituted aminopyrazine derivatives. For example, a 2-aminothiazolo[4,5-b]pyrazine core has been functionalized with various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides to generate diverse libraries of compounds. nih.gov

Acylation and Sulfonamidation of Amino Groups for Novel Analogues

Acylation and sulfonamidation are robust and widely used methods for modifying primary and secondary amines, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are central to medicinal chemistry for creating new analogues with altered physicochemical properties.

Acylation: The reaction of the 2-amino group with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding N-acylpyrazin-2-amine derivatives. These reactions are typically straightforward and high-yielding. This structural modification can introduce a variety of substituents, from simple alkyl chains to complex cyclic systems. researchgate.net

Sulfonamidation: Similarly, reacting this compound with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. This has been a successful strategy for synthesizing various biologically active compounds. For instance, new 1,3,4-thiadiazole sulfonamides have been synthesized by reacting a sulfonyl chloride intermediate with various amines. nih.gov The synthesis of sulfonamides from substituted 2-amino-1,2,4-triazolo[1,5-a]pyrimidines has also been reported, highlighting the broad applicability of this reaction in heterocyclic chemistry. google.com

Table 3: Derivatization Reactions at the 2-Amino Position

Reaction TypeReagent ClassLinkage FormedResulting Derivative
Alkylation Alkyl HalidesC-NN-Alkyl-2-aminopyrazine
Acylation Acyl Chlorides, AnhydridesAmide (R-CO-NH-)N-Acyl-2-aminopyrazine nih.gov
Sulfonamidation Sulfonyl ChloridesSulfonamide (R-SO₂-NH-)N-Sulfonyl-2-aminopyrazine nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

The peripheral functionalization of the pyrazine core is a critical strategy for the synthesis of this compound analogues, enabling the introduction of a wide array of substituents to modulate their chemical and biological properties. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgrsc.org Palladium-catalyzed reactions, in particular, such as the Suzuki, Stille, Sonogashira, and Negishi couplings, are widely employed for the derivatization of halogenated pyrazine precursors. rsc.orgrsc.org

The electron-deficient nature of the pyrazine ring makes halogenated pyrazines excellent substrates for these cross-coupling reactions. rsc.org The reactivity of chloropyrazines, which are commercially available, has made them popular starting materials in the synthesis of functionalized pyrazine derivatives for various applications, including pharmaceuticals. rsc.org

Suzuki Coupling

The Suzuki coupling reaction, which forms a C-C bond between an organoboron compound and a halide or triflate, is a powerful method for the arylation and heteroarylation of the pyrazine nucleus. rsc.org An early example demonstrated the successful coupling of chloropyrazine with aryl boronic acids using conventional palladium-phosphine catalysts, affording the corresponding arylpyrazines in good to excellent yields. rsc.org Interestingly, the choice of catalyst is crucial, as Pd(PPh₃)₄, a common catalyst for Suzuki reactions, was found to be ineffective in this specific transformation. rsc.org

The reaction conditions for the Suzuki coupling of pyrazine derivatives can be optimized to achieve high yields. For instance, the coupling of highly functionalized 6-bromopyrazines with biphenyl boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate has been reported to give 6-arylpyrazines in yields ranging from 85% to 100%. rsc.org A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides utilized a Suzuki cross-coupling reaction between 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl/heteroaryl boronic acids or pinacol esters. This reaction, catalyzed by Pd(PPh₃)₄ with potassium phosphate as the base, yielded the desired products in moderate to good yields (37–72%). mdpi.com

Suzuki Coupling Reactions for Pyrazine Functionalization
Pyrazine SubstrateCoupling PartnerCatalystBaseSolventYield (%)Reference
ChloropyrazineAryl boronic acidsPalladium-phosphine catalystsNot specifiedNot specifiedGood to excellent rsc.org
6-BromopyrazinesBiphenyl boronic acidPd(dppf)Cl₂Cs₂CO₃Not specified85–100 rsc.org
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl/heteroaryl boronic acids/pinacol estersPd(PPh₃)₄K₃PO₄1,4-Dioxane37–72 mdpi.com

Stille Coupling

The Stille coupling reaction, involving the reaction of an organotin compound with an organic halide or pseudohalide, is another versatile method for C-C bond formation on the pyrazine ring. rsc.orgorganic-chemistry.org This reaction is valued for the air and moisture stability of the organotin reagents and its excellent functional group tolerance. rsc.org The Stille reaction can be used to couple stannylated pyrazines with a variety of partners, including aryl, acyl, and vinyl halides. rsc.org For example, the coupling of a stannylated pyrazine with 4-methoxybenzoyl chloride has been reported, although it initially produced a mixture of the desired product and a homocoupling byproduct. This issue was resolved by modifying the order of reagent addition. rsc.org

Stille Coupling Reactions for Pyrazine Functionalization
Pyrazine SubstrateCoupling PartnerCatalystConditionsYield (%)Reference
Stannylated pyrazine4-Methoxybenzoyl chloridePalladium catalystOptimized reagent addition64 (overall) rsc.org
Stannylated chloropyrazineIodochloropyrazinePalladium catalystNot specifiedNot specified rsc.org

Sonogashira Coupling

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a key method for introducing alkynyl moieties onto the pyrazine core. rsc.orgmdpi.com This palladium-catalyzed reaction, often with a copper co-catalyst, has been well-explored in pyrazine chemistry. rsc.org Chloropyrazine has proven to be an excellent substrate for this reaction. For instance, under catalysis with [Pd(allyl)Cl]₂/PPh₃, chloropyrazine was quantitatively converted to the corresponding diarylacetylene using a slight excess of phenylacetylene. rsc.org This reaction provides a direct route to highly functionalized pyrazine analogues. beilstein-journals.org

Sonogashira Coupling Reactions for Pyrazine Functionalization
Pyrazine SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂/PPh₃Quantitative rsc.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. rsc.org This reaction is a powerful tool for C-C bond formation in pyrazine chemistry. rsc.org Dichloropyrazines can undergo direct metalation followed by Negishi coupling with iodobenzenes and iodothiophene to yield the coupled products in good yields. rsc.org A notable feature of the Negishi reaction is that halogenated pyrazines can also be used as the nucleophilic coupling partner due to the stability of the metallated species. rsc.org

Advanced Spectroscopic and Structural Elucidation of 5 4 Chlorophenyl Pyrazin 2 Amine and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(4-chlorophenyl)pyrazin-2-amine, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyrazine (B50134) ring, the chlorophenyl ring, and the amino group.

The pyrazine ring contains two protons. Based on data from the parent compound, 2-aminopyrazine (B29847), these protons are expected to appear as singlets or doublets in the aromatic region of the spectrum. chemicalbook.com The proton at position 3, adjacent to the amino group, would likely appear at a different chemical shift than the proton at position 6. The protons of the 4-chlorophenyl group typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to two protons each. The two protons on the amino group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Pyrazine-H3 8.0 - 8.2 s
Pyrazine-H6 8.3 - 8.5 s
Phenyl-H (ortho to Cl) 7.4 - 7.6 d
Phenyl-H (meta to Cl) 7.8 - 8.0 d
-NH₂ 4.5 - 5.5 br s

Note: Expected values are based on analysis of similar structures and are solvent-dependent.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is anticipated to show ten signals, corresponding to the four carbons of the pyrazine ring and the six carbons of the chlorophenyl substituent.

The chemical shifts of the pyrazine carbons are influenced by the nitrogen atoms and the substituents. The carbon atom C2, bearing the amino group, and C5, attached to the chlorophenyl ring, are expected to be significantly shifted compared to the unsubstituted pyrazine carbons. chemicalbook.com The carbons of the chlorophenyl ring will show four distinct signals due to symmetry: one for the carbon attached to the pyrazine ring, one for the carbon bearing the chlorine atom, and two for the four CH carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Pyrazine C2 155 - 160
Pyrazine C3 130 - 135
Pyrazine C5 145 - 150
Pyrazine C6 135 - 140
Phenyl C (ipso-Cl) 132 - 137
Phenyl C (ortho to Cl) 128 - 130
Phenyl C (meta to Cl) 129 - 131
Phenyl C (para to Cl) 135 - 140

Note: Expected values are based on analysis of related pyrazine and chlorophenyl structures. researchgate.netresearchgate.netnih.govresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. ijirset.com Aromatic C-H stretching vibrations from both the pyrazine and phenyl rings are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings usually appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretching vibration is anticipated in the lower frequency region, typically around 700-800 cm⁻¹. Data from 2-aminopyrazine and other related heterocyclic compounds support these assignments. nih.govnist.govnist.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
C=N / C=C Ring Stretch 1400 - 1600
C-N Stretch 1250 - 1350
C-Cl Stretch 700 - 800

Note: Based on data from 2-aminopyrazine and other substituted aromatic amines. nih.govijirset.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₈ClN₃), the calculated monoisotopic mass is 205.0406750 Da. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm this exact mass, thereby verifying the elemental composition of the molecule. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

The fragmentation pathway upon ionization would likely involve initial cleavages of the heterocyclic ring or loss of substituents. Common fragmentation patterns for pyrazine derivatives include the loss of HCN. The molecule could also fragment with the loss of the chlorine atom or the chlorophenyl radical, leading to characteristic daughter ions that can be analyzed to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis (if applicable for analogues)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of analogues provides insight into the likely conformation and intermolecular interactions.

For instance, the crystal structures of related heterocyclic compounds, such as 2-amino-pyrimidine or pyrazole (B372694) derivatives, reveal important structural features. researchgate.netnih.gov In the solid state, one would expect the this compound molecule to be nearly planar, although there might be a slight twist between the pyrazine and the chlorophenyl rings. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group and the pyrazine nitrogen atoms, forming dimers or extended networks. These hydrogen bonds are crucial in stabilizing the crystal lattice. The analysis of a related structure, 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine, shows extensive hydrogen bonding networks that dictate the supramolecular assembly. researchgate.net Such interactions would be expected to play a significant role in the solid-state structure of this compound as well.

Computational Chemistry and Molecular Modeling of 5 4 Chlorophenyl Pyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electron distribution and chemical reactivity of 5-(4-chlorophenyl)pyrazin-2-amine.

Density Functional Theory (DFT) Studies: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP) Mapping

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. gsconlinepress.comnih.gov For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, provide reliable predictions of molecular geometries and electronic properties. gsconlinepress.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org A smaller energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability. acs.org For similar aromatic heterocyclic compounds, HOMO-LUMO energy gaps are typically calculated to understand their charge transfer characteristics. acs.org

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazine Derivatives

Parameter Description Typical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV

Note: The values in this table are representative and based on DFT studies of structurally related pyrazine derivatives. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Electron Density and Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and bonding interactions within a molecule. chemrxiv.org This method analyzes the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals, which corresponds to stabilizing donor-acceptor interactions. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the charge transfer.

For a molecule like this compound, NBO analysis would likely reveal significant delocalization of lone pair electrons from the nitrogen atoms of the pyrazine ring and the amino group to the antibonding orbitals of the aromatic system. researchgate.net This intramolecular charge transfer contributes to the stability of the molecule. The analysis can also provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds, further characterizing the molecule's electronic structure. chemrxiv.orgresearchgate.net

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound.

Prediction of Binding Affinities and Modes with Specific Biological Macromolecules

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), of this compound with various biological macromolecules. nih.govnih.gov Studies on similar pyrazine and pyrazole (B372694) derivatives have shown their potential to inhibit enzymes like cyclooxygenases (COX) and various kinases. nih.govnih.gov For instance, pyrazine-pyridone derivatives have been docked against bacterial targets, showing promising binding affinities. nih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating different conformations and orientations. The resulting binding mode reveals the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve hydrogen bonds formed by the amino group and the pyrazine nitrogens, as well as hydrophobic interactions involving the chlorophenyl ring. nih.govresearchgate.net

Table 2: Representative Molecular Docking Results for Pyrazine/Pyrazole Derivatives against Biological Targets

Compound Type Target Protein Binding Affinity (kcal/mol) Key Interactions
Pyrazine-pyridone derivative Bacterial DNA gyrase (PDB: 4DUH) -7.5 Hydrogen bonding, π-hydrogen bond
Pyrazole-linked pyran hybrid Phosphodiesterase 4 (PDE4) -10.8 Hydrogen bonding, arene-arene stacking

Note: This table presents examples from the literature on related compounds to illustrate the type of data obtained from molecular docking studies. nih.govnih.govresearchgate.net The specific binding affinities and targets for this compound would need to be determined through dedicated docking experiments.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For example, in studies of similar heterocyclic compounds, amino acid residues like TYR, PRO, and CYS have been identified as key interacting partners. nih.gov

Understanding the characteristics of the binding site, such as its size, shape, and hydrophobicity, is essential for designing more potent and selective inhibitors. The chlorophenyl group of this compound would likely occupy a hydrophobic pocket within the binding site, while the pyrazin-2-amine moiety would engage in specific hydrogen bonding interactions. The precise nature of these interactions would depend on the specific protein target being investigated.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability and behavior of a ligand-protein complex over time. nih.govnih.gov While molecular docking provides a static snapshot of the binding mode, MD simulations can explore the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system.

MD simulations on pyrazole derivatives have been used to validate docking results and to study the stability of the ligand within the active site of a kinase. nih.gov The simulations can reveal how the initial docking pose evolves and whether the key interactions are maintained over the simulation period. Root Mean Square Deviation (RMSD) is a common metric used to assess the stability of the complex during the simulation. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. copernicus.org

For a complex of this compound with a target protein, an MD simulation would provide insights into the conformational changes of the ligand and the protein upon binding. It would also allow for the calculation of binding free energies, which can provide a more accurate estimation of the binding affinity than docking scores alone. These simulations are computationally intensive but offer invaluable information for understanding the dynamic nature of ligand-receptor interactions. nih.goveurasianjournals.com

Ligand-Based and Structure-Based Pharmacophore Modeling for Chemical Feature Identification

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This modeling can be approached from two main perspectives: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. By superimposing the active compounds, a common set of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups, can be identified. This consensus pharmacophore represents the key interaction points required for biological activity.

Structure-based pharmacophore modeling , conversely, is utilized when the crystal structure of the target protein, often in complex with a ligand, is known. This approach allows for the direct identification of the key interactions between the ligand and the amino acid residues in the active site of the protein. The resulting pharmacophore model can then be used to screen large chemical libraries for novel compounds that fit the identified features.

For this compound, a hypothetical pharmacophore model would likely include features such as:

A hydrogen bond donor from the amine group.

Hydrogen bond acceptors from the pyrazine nitrogen atoms.

An aromatic ring feature from the pyrazine core.

A hydrophobic feature associated with the chlorophenyl group.

A search of scientific and patent literature did not yield any specific studies that have developed or published a pharmacophore model for this compound or its direct analogues for a particular biological target.

Computational Prediction of Pharmacokinetic Profiles

The prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico methods are widely used to estimate these pharmacokinetic parameters, helping to identify potential liabilities and guide the optimization of lead compounds.

These computational models are typically built using large datasets of compounds with experimentally determined pharmacokinetic properties. Various machine learning algorithms and quantitative structure-property relationship (QSPR) models are then employed to correlate molecular descriptors with ADME endpoints.

Key pharmacokinetic parameters that can be computationally predicted include:

Pharmacokinetic ParameterDescription
Oral Bioavailability The fraction of an orally administered drug that reaches the systemic circulation.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the BBB and enter the central nervous system.
Human Intestinal Absorption (HIA) The extent to which a compound is absorbed from the human intestine.
Plasma Protein Binding (PPB) The degree to which a compound binds to proteins in the blood plasma.
Cytochrome P450 (CYP) Inhibition The potential of a compound to inhibit the major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.

Despite the availability of numerous software and web servers for ADME prediction, no specific computational studies detailing the predicted pharmacokinetic profile of this compound have been published in the accessible scientific literature. Such an analysis would be valuable in assessing its potential as a drug candidate.

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Pyrazin 2 Amine Analogues

Impact of Substitutions on the Pyrazine (B50134) Ring on Biological Activity

The pyrazine ring serves as a central scaffold, and its substitution pattern is critical for biological activity. While extensive SAR studies on the 3- and 6-positions of the 5-(4-chlorophenyl)pyrazin-2-amine core are not widely documented in publicly available literature, general principles from related heterocyclic compounds suggest that these positions offer valuable opportunities for modification.

For instance, in the development of inhibitors for human lactate (B86563) dehydrogenase (LDHA), the core 2-amino-5-aryl-pyrazine was identified as a key structural motif. nih.gov The nitrogen atoms within the pyrazine ring are crucial for its π-deficient aromatic character, allowing it to function as an electron acceptor and a scaffold for orienting substituents in a precise spatial arrangement. nih.gov Modifications at the unoccupied C3 and C6 positions could influence the molecule's electronic properties, solubility, and metabolic stability. Introducing small alkyl or halogen groups could modulate the ring's electron density, potentially affecting its interaction with target proteins. Furthermore, introducing hydrogen bond donors or acceptors could establish new interactions within a protein's binding site, enhancing affinity and selectivity.

Influence of the 4-Chlorophenyl Moiety at the 5-Position on Activity and Selectivity

The 5-aryl substituent is a key determinant of potency and selectivity for this class of compounds. Systematic variation of this group in 2-amino-5-aryl-pyrazine analogues has provided significant insights into the requirements for optimal activity against targets like LDHA. nih.gov

Initial screening identified a 2-amino-5-aryl-pyrazine hit with a phenyl group at the 5-position. Subsequent modifications revealed that substitution on this phenyl ring significantly impacts inhibitory activity. The placement and nature of the substituent are critical. For example, replacing the unsubstituted phenyl ring with a 4-chlorophenyl group, as seen in the title compound, can lead to improved interactions. X-ray crystallography of an improved analogue bound to LDHA revealed that the aryl group occupies a specific pocket, and its substituents can form favorable interactions with the protein. nih.gov

A study on 2-amino-5-aryl-pyrazines as LDHA inhibitors demonstrated that para-substitution on the phenyl ring is generally favored. The data below illustrates how different substituents on the phenyl ring affect LDHA inhibition.

CompoundR Group (at 5-position of pyrazine)LDHA IC50 (µM)
1Phenyl18
24-Chlorophenyl1.4
34-Hydroxyphenyl0.43
44-Methoxyphenyl0.98
53-Chlorophenyl>50
62-Chlorophenyl>50

This table is based on data for 2-amino-5-aryl-pyrazine analogues from a study on LDHA inhibitors. nih.gov

The data clearly shows that moving the chloro substituent from the para position (Compound 2) to the meta or ortho position (Compounds 5 and 6) results in a dramatic loss of activity. nih.gov This highlights the specific steric and electronic requirements of the binding pocket. The high potency of the 4-hydroxyphenyl analogue (Compound 3) suggests that a hydrogen bond donor at this position is highly beneficial for binding affinity. nih.gov Similarly, SAR studies on other compound series, such as 5-aryl-furan-2-carboxamides, also identified a 3,4-difluorophenyl analogue as a highly potent antagonist, reinforcing the importance of the substitution pattern on the C-5 aryl ring for biological activity. nih.gov

Role of the Amino Group at the 2-Position and its Derivatization in Modulating Biological Activity

The 2-amino group is a critical functional group that often acts as a key hydrogen bond donor, anchoring the molecule to its biological target. In the crystal structure of a 2-amino-5-aryl-pyrazine inhibitor bound to LDHA, the 2-amino group forms a crucial hydrogen bond with the backbone carbonyl of a residue in the enzyme's active site. nih.gov This interaction is fundamental for the compound's inhibitory activity.

Derivatization of this amino group would be expected to have a profound impact on biological activity.

Alkylation: Introducing small alkyl groups to the amine could increase steric hindrance and disrupt the essential hydrogen bonding pattern, likely leading to a decrease or complete loss of activity.

Acylation: Converting the amine to an amide would change its hydrogen bonding properties (from donor to acceptor) and increase its size. This is a common strategy in drug design to explore different binding modes or improve pharmacokinetic properties. For example, in a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, the primary amino group was reacted with various ketones to form imines, leading to compounds with moderate antimicrobial and antioxidant activities. researchgate.net

Replacement: In other heterocyclic scaffolds, replacing a primary amino group with other functionalities like hydroxyl or methoxy (B1213986) groups often leads to a significant drop in potency, confirming the specific role of the amine in target interaction.

The necessity of the 2-amino group is a common theme in related heterocyclic inhibitors. For example, the 2-aminothiazole (B372263) moiety is a cornerstone for many biologically active compounds, where the amino group is essential for target recognition. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacements in Pyrazine Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties while retaining biological activity. namiki-s.co.jp Scaffold hopping involves replacing the central core of a molecule—in this case, the pyrazine ring—with a different heterocyclic system that maintains the crucial spatial orientation of the key interacting moieties (the 2-amino group and the 5-aryl group). researchgate.net

Several successful examples of scaffold hopping from related nitrogen-containing heterocycles have been reported:

Pyrazine to Pyrazole (B372694): A shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole core, resulting in an inhibitor with improved physicochemical properties and brain penetration. nih.gov

Pyrazine to Pyrrolopyrazine: A scaffold hopping strategy was employed to discover novel C-5 substituted pyrrolopyrazines as potent and selective JAK3 inhibitors, starting from a pyrrolopyrimidine scaffold. researchgate.net

Pyrazine to Pyrimidine: Pyrimidine is a common bioisostere for pyrazine. Phenyl-amino-pyrimidine (PAP) is a well-known scaffold for kinase inhibitors, such as Imatinib. researchgate.net The design of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a Bcr-Abl inhibitor was based on replacing an amide group with a 1,2,3-triazole ring, demonstrating a successful bioisosteric replacement. nih.gov

These examples demonstrate that the 2-amino-5-aryl-pyrazine scaffold could potentially be hopped to other scaffolds like pyrimidines, pyridines, pyrazoles, or fused systems such as pyrrolopyrazines or imidazopyrazines to generate novel chemical matter with potentially superior drug-like properties. namiki-s.co.jpresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, unsynthesized analogues. imist.ma

For pyrazine and related heterocyclic derivatives, QSAR studies have revealed several key descriptors that often govern their biological activity:

Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and dipole moments are frequently correlated with activity. nih.govresearchgate.net For instance, a lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, which might be relevant for certain mechanisms of action.

Steric and Shape Descriptors: Molecular connectivity indices and the radius of gyration have been shown to be important. nih.govresearchgate.net These descriptors quantify the size, shape, and branching of the molecule, which are critical for fitting into a specific protein binding site.

Hydrophobic Descriptors: The partition coefficient (LogP) is a common descriptor in QSAR models, reflecting the compound's lipophilicity. researchgate.net This property influences how a compound is absorbed, distributed, and transported across biological membranes.

A typical QSAR study on a series of related compounds involves generating a model and validating its predictive power using statistical metrics like the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). For a series of 2-(pyrazin-2-yloxy)acetohydrazide analogues, a QSAR model with high statistical significance (r² = 0.889) was developed, indicating that molecular connectivity, hydrogen donor features, and shape factors were key determinants of antimycobacterial activity. nih.gov Such models can guide the synthesis of new this compound analogues by predicting which structural modifications are most likely to improve potency. researchgate.net

Future Research Directions and Emerging Applications of 5 4 Chlorophenyl Pyrazin 2 Amine in Academic Research

Development of Novel Derivatization Strategies for Optimized Biological Profiles

Future research will likely focus on the strategic derivatization of the 5-(4-Chlorophenyl)pyrazin-2-amine core to explore and optimize its biological activities. The aminopyrazine scaffold is a known kinase inhibitor template, suggesting that modifications could be tailored to target a variety of kinases involved in cellular signaling pathways. tandfonline.com

Key derivatization strategies could include:

Modification of the Amine Group: Acylation, alkylation, or arylation of the 2-amino group can introduce a diverse range of functional groups. For instance, the synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives has been shown to yield compounds with insecticidal activity. nih.gov This suggests that similar modifications to the 5-(4-chlorophenyl) analog could be a fruitful area of investigation.

Substitution on the Phenyl Ring: The 4-chlorophenyl moiety offers opportunities for bioisosteric replacement or the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. Altering the electronic and steric nature of this ring can influence binding affinities to biological targets.

Functionalization of the Pyrazine (B50134) Ring: While more challenging, direct functionalization of the pyrazine ring could lead to novel chemical entities with unique biological profiles.

These derivatization efforts can be guided by structure-activity relationship (SAR) studies to systematically understand the impact of each modification on the compound's biological effects. nih.gov

Exploration of Undiscovered Biological Targets and Disease Areas

A significant avenue for future research lies in the identification of novel biological targets for this compound and its derivatives. The structural similarity to known bioactive molecules suggests a broad potential for interaction with various cellular components.

Identified Target in a Related Analog:

Research on N-(5-phenylpyrazin-2-yl)-benzamide derivatives has identified Chitin Synthase 1 as a biological target, leading to insecticidal activity. nih.gov This finding provides a valuable starting point for investigating whether this compound or its derivatives exhibit similar activity or could be optimized for this target.

Potential for Kinase Inhibition:

The aminopyrazine core is a well-established scaffold for kinase inhibitors. tandfonline.comnih.govnih.gov Therefore, a key research direction will be to screen this compound and its analogs against a wide panel of kinases to identify potential inhibitory activities. This could uncover applications in areas such as oncology and inflammatory diseases, where kinases play a crucial role.

Phenotypic Screening for Target Discovery:

A powerful approach to uncover novel biological activities is through phenotypic screening. enamine.netnih.govselleckchem.comotavachemicals.combiorxiv.org By testing a library of derivatives of this compound in various cell-based assays, researchers can identify compounds that induce a desired phenotype without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then be employed to identify the protein or pathway responsible for the observed effect. This unbiased approach has the potential to reveal entirely new therapeutic hypotheses and research directions for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The rational design of novel compounds based on the this compound scaffold can be significantly enhanced by integrating computational and experimental techniques.

Computational Approaches:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of new derivatives. This can help prioritize the synthesis of compounds with the highest likelihood of success.

Pharmacophore Modeling: By analyzing the structural features of known active compounds (if any), a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with similar properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of unsynthesized compounds.

Experimental Validation:

The predictions from computational models must be validated through experimental testing. High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of a large number of synthesized derivatives. The experimental data can then be fed back into the computational models to refine and improve their predictive power in an iterative design-synthesize-test-analyze cycle.

Translational Research Opportunities in Preclinical Development

Once derivatives of this compound with promising biological activity are identified, there are several translational research opportunities in the preclinical space. It is important to reiterate that this section excludes specific drug development or human trials.

Development of Research Probes:

Potent and selective derivatives can be developed as chemical probes to study the function of their biological targets in cellular and animal models of disease. These probes can be invaluable tools for basic research, helping to elucidate complex biological pathways.

Biomarker Discovery and Validation:

In preclinical models, the effects of these compounds on biological systems can be monitored to identify potential biomarkers of target engagement and efficacy. These biomarkers could be changes in gene expression, protein levels, or metabolic profiles.

Proof-of-Concept Studies in Animal Models:

For compounds with compelling in vitro activity, proof-of-concept studies in relevant animal models can be conducted to assess their potential for modulating disease-related phenotypes. This could involve, for example, evaluating the effect of a novel kinase inhibitor derivative in a mouse model of cancer or inflammation.

The data generated from these preclinical translational studies can provide a strong foundation for further investigation and may attract interest for more advanced, long-term development efforts by other entities.

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)pyrazin-2-amine, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example:

  • Condensation with pyrazin-2-amine : Reacting 4-chlorophenyl thiazole derivatives with pyrazin-2-amine under nucleophilic substitution conditions yields the target compound. Key steps include using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to drive the reaction .
  • Cyclocondensation optimization : High yields (82%) can be achieved using cyclocondensation of carbon disulfide with intermediates like 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride at 130°C, emphasizing the role of temperature control and reagent purity .
  • Phosphorus oxychloride-mediated cyclization : Cyclization of hydrazide precursors using PCl₃ or POCl₃ under reflux conditions (120°C) is critical for forming the pyrazine core .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .
    • ¹H/¹³C NMR confirms regiochemistry; aromatic protons from the 4-chlorophenyl group typically appear as doublets (δ 7.2–7.8 ppm), while pyrazine ring protons resonate as singlets (δ 8.1–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and hydrogen-bonding networks. For example, torsion angles between the pyrazine and chlorophenyl groups can be measured to assess planarity .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of derivatives targeting specific enzymes?

  • ATR kinase inhibition : Derivatives of this compound (e.g., VX-970/M6620) are optimized via molecular docking to enhance interactions with the ATP-binding pocket of ATR kinase. Key steps include:
    • Docking simulations (AutoDock Vina) to prioritize substituents that improve hydrogen bonding (e.g., sulfonyl groups) and hydrophobic contacts .
    • Free-energy perturbation (FEP) calculations to predict binding affinities and selectivity over related kinases (e.g., ATM) .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Structural analogs comparison : Evaluate bioactivity variations by comparing derivatives (e.g., oxadiazole vs. thiadiazole analogs) to identify moiety-specific effects .
  • Purity validation : Use HPLC (≥99% purity) to rule out impurities as confounding factors, especially in antimicrobial assays where trace contaminants may skew results .
  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability in cytotoxicity or enzyme inhibition assays .

Q. How do substituent modifications on the pyrazine ring affect the compound's pharmacokinetic properties?

  • Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability, measured via logP (e.g., shake-flask method) .
  • Metabolic stability : Replace labile hydrogen atoms on the pyrazine ring with deuterium (deuterium exchange) to prolong half-life, validated via liver microsomal assays .
  • Solubility enhancement : Sulfonate or PEG-ylate the amine group to increase aqueous solubility, quantified using nephelometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.